molecular formula C28H56O15S B8104404 Ms-PEG10-t-butyl ester

Ms-PEG10-t-butyl ester

Cat. No.: B8104404
M. Wt: 664.8 g/mol
InChI Key: LAPJMBXQRCKQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ms-PEG10-t-butyl ester is a polyethylene glycol (PEG)-based compound that contains a mesyl (Ms) group and a t-butyl ester moiety. This compound is widely used in research and industrial applications due to its unique chemical properties, such as its ability to increase water solubility and act as a linker in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ms-PEG10-t-butyl ester can be synthesized through a series of chemical reactions involving the esterification of PEG with t-butyl alcohol and the subsequent introduction of the mesyl group. The reaction conditions typically involve the use of strong acids or bases to facilitate the esterification and mesylation processes.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ms-PEG10-t-butyl ester undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The mesyl group is a good leaving group, making it suitable for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Reagents such as thiols and amines are commonly used to replace the mesyl group.

  • Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired reaction outcome.

  • Deprotection: The t-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.

Major Products Formed:

  • Nucleophilic Substitution: Thioesters and amides are common products formed from nucleophilic substitution reactions.

  • Deprotection: The deprotection of the t-butyl ester results in the formation of carboxylic acids, which can further react with amines to form amides.

Scientific Research Applications

Ms-PEG10-t-butyl ester is extensively used in scientific research due to its versatility and unique properties. Some of its applications include:

  • Chemistry: Used as a linker in the synthesis of various chemical compounds.

  • Biology: Employed in the modification of biomolecules to improve their solubility and stability.

  • Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

  • Industry: Applied in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Ms-PEG10-t-butyl ester exerts its effects depends on its specific application. In drug delivery systems, the PEG spacer increases the solubility and stability of the drug, allowing for better absorption and efficacy. The mesyl group acts as a leaving group, facilitating the attachment of the drug to target molecules.

Molecular Targets and Pathways:

  • Drug Delivery: Targets specific receptors or enzymes to deliver the drug to the desired site of action.

  • Chemical Synthesis: Acts as a linker to connect different chemical entities, facilitating the formation of complex molecules.

Comparison with Similar Compounds

  • PEG-tosylate

  • PEG-amine

  • PEG-maleimide

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Biological Activity

Ms-PEG10-t-butyl ester is a polyethylene glycol (PEG) derivative that incorporates a mesylate group and a t-butyl ester functional group. This compound serves as a versatile linker in bioconjugation applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other biopharmaceuticals. Its unique structure enhances solubility, biocompatibility, and the potential for controlled release of therapeutic agents.

This compound has a molecular weight of approximately 611.7 g/mol. The presence of the PEG chain improves its solubility in aqueous environments, while the t-butyl ester group can be hydrolyzed under acidic conditions, allowing for further chemical modifications. This hydrolysis leads to the formation of a carboxylic acid, which can participate in subsequent reactions with biomolecules.

Biological Activity Overview

Research indicates that compounds containing PEG moieties, including this compound, exhibit notable biological activities:

  • Biocompatibility : PEG derivatives are well-known for their low toxicity and immunogenicity, making them suitable for drug delivery systems.
  • Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of poorly soluble drugs.
  • Controlled Release : The t-butyl ester group allows for controlled release mechanisms, which can enhance pharmacokinetic properties .

Applications in Drug Development

This compound is primarily utilized in the synthesis of PROTACs. PROTACs are bifunctional molecules that can target specific proteins for degradation by the ubiquitin-proteasome system. The incorporation of this compound as a linker enhances the stability and efficacy of these compounds.

Table 1: Comparison of PEG Derivatives

Compound NameFunctional GroupsUnique Features
Azido-PEG10-t-butyl esterAzide, t-butyl esterFacilitates click chemistry for stable triazole formation.
Bromo-PEG10-t-butyl esterBromide, t-butyl esterExcellent leaving group for nucleophilic substitution reactions.
This compoundMesylate, t-butyl esterGood leaving group; enhances aqueous solubility.
Acid-PEG10-t-butyl esterCarboxylic acidUsed in PROTAC synthesis for targeted protein degradation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of PEG-based compounds similar to this compound:

  • Cancer Therapy : A study demonstrated that PEG derivatives could enhance the delivery and efficacy of anticancer agents by improving their solubility and reducing off-target effects. For instance, L-γ-methyleneglutamic acid amides showed promising results against breast cancer cell lines when conjugated with PEG linkers .
  • Protein Conjugation : Research highlighted that PEG linkers like this compound can significantly improve the pharmacokinetics and biodistribution profiles of therapeutic proteins by providing steric hindrance that reduces immunogenicity .
  • Synthesis and Evaluation : A recent study on various esters indicated that those similar to this compound could suppress cancer cell growth effectively while maintaining lower toxicity to nonmalignant cells .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O15S/c1-28(2,3)43-27(29)5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-44(4,30)31/h5-26H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPJMBXQRCKQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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